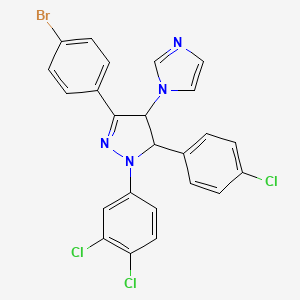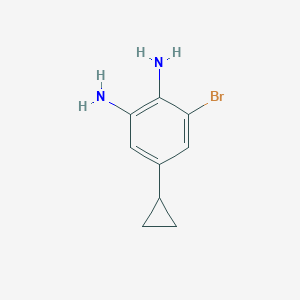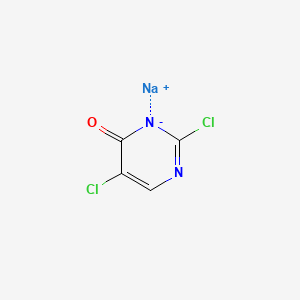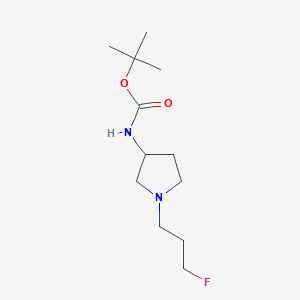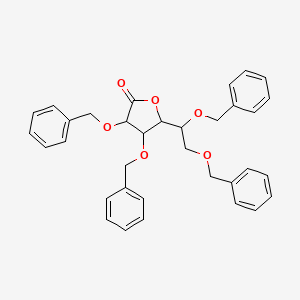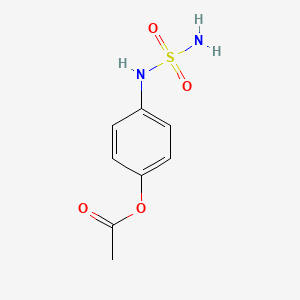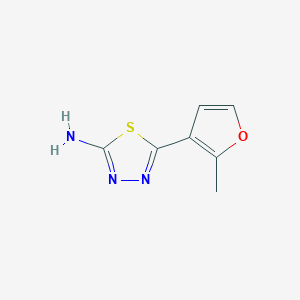
2-Amino-5-(2-methyl-3-furyl)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(2-methyl-3-furyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring fused with a furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-methyl-3-furyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3-furyl hydrazine with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound.
化学反応の分析
Types of Reactions
2-Amino-5-(2-methyl-3-furyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as thionyl chloride for converting the amino group to a halide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of halogenated thiadiazole derivatives.
科学的研究の応用
2-Amino-5-(2-methyl-3-furyl)-1,3,4-thiadiazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism by which 2-Amino-5-(2-methyl-3-furyl)-1,3,4-thiadiazole exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines and pathways.
類似化合物との比較
Similar Compounds
2-Amino-1,3,4-thiadiazole: Lacks the furan ring, making it less complex.
5-(2-Methyl-3-furyl)-1,3,4-thiadiazole: Lacks the amino group, affecting its reactivity and applications.
Uniqueness
2-Amino-5-(2-methyl-3-furyl)-1,3,4-thiadiazole is unique due to the presence of both the furan and thiadiazole rings, along with the amino group. This combination of structural features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
特性
分子式 |
C7H7N3OS |
|---|---|
分子量 |
181.22 g/mol |
IUPAC名 |
5-(2-methylfuran-3-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H7N3OS/c1-4-5(2-3-11-4)6-9-10-7(8)12-6/h2-3H,1H3,(H2,8,10) |
InChIキー |
WBMLDDWTMAJCAE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CO1)C2=NN=C(S2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


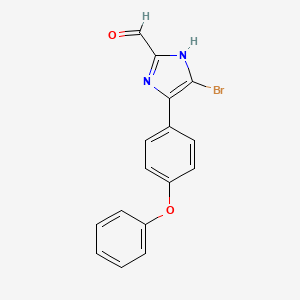

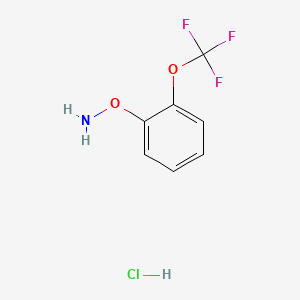
![2-Amino-5-[2-(3-pyridyl)ethyl]-1,3,4-thiadiazole](/img/structure/B15336166.png)
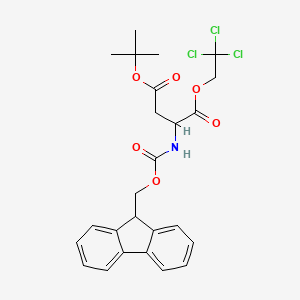
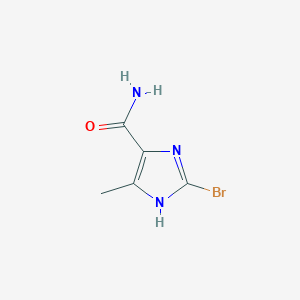
![Diethyl [Chloro(cyano)methyl]phosphonate](/img/structure/B15336175.png)

